Enhanced Inhibitory Potency on Human Liver GPase Compared to Predecessor CP-91149
CP-316819 is a direct structural analog of CP-91149 but demonstrates superior inhibitory potency against human liver glycogen phosphorylase a (huLGPa). While CP-91149 exhibits an IC50 of 130 nM against glycogen phosphorylase in the presence of glucose, CP-316819 achieves a significantly lower IC50 of 34 nM against huLGPa under comparable conditions . This nearly 4-fold increase in potency is a critical differentiator. The enhanced activity is attributed to optimized interactions within the indole-binding regulatory pocket of the enzyme [1].
| Evidence Dimension | Inhibitory potency against human liver glycogen phosphorylase a (huLGPa) |
|---|---|
| Target Compound Data | IC50 = 34 nM |
| Comparator Or Baseline | CP-91149 (IC50 = 130 nM) |
| Quantified Difference | ~3.8-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay; presence of glucose |
Why This Matters
This improved potency allows researchers to use lower compound concentrations to achieve comparable target engagement, reducing potential off-target effects and conserving expensive reagents in long-term studies.
- [1] Taylor & Francis. (n.d.). Glycogen phosphorylase - Knowledge and References. Retrieved from https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/Glycogen_phosphorylase View Source
